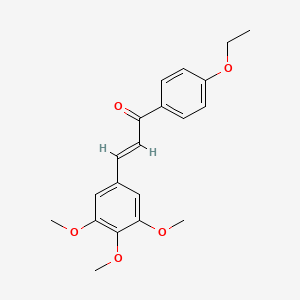

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Descripción

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-ethoxyphenyl group at the A-ring and a 3,4,5-trimethoxyphenyl group at the B-ring. Chalcones of this class are synthesized via Claisen-Schmidt condensation and are studied for their anticancer, anti-inflammatory, and antidiabetic activities .

Propiedades

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-5-25-16-9-7-15(8-10-16)17(21)11-6-14-12-18(22-2)20(24-4)19(13-14)23-3/h6-13H,5H2,1-4H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRWYJPCKJQGLO-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

-

Starting Materials

- 4-ethoxybenzaldehyde

- 3,4,5-trimethoxyacetophenone

-

Reaction Conditions

Base Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

-

Procedure

- Dissolve 4-ethoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in ethanol.

- Add a catalytic amount of sodium hydroxide solution.

- Stir the mixture at room temperature or under reflux until the reaction is complete.

- Neutralize the reaction mixture with dilute acid.

- Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction can yield saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits significant anti-proliferative activity against various cancer cell lines.

Case Study:

A study evaluated the compound's effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation effectively. The mechanism involved the upregulation of pro-apoptotic genes such as GADD45B, which is linked to the p53 signaling pathway .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.

Case Study:

In a model simulating Alzheimer’s disease, this compound showed promising results in promoting neuronal survival and reducing oxidative stress markers. The compound activated the NRF2 pathway, which is crucial for cellular defense against oxidative damage .

Comparative Analysis of Chalcone Derivatives

A comparison of different chalcone derivatives reveals varying degrees of biological activity. The following table summarizes key derivatives and their reported effects:

| Compound Name | Structure | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| (E)-5-hydroxy-7-phenyl-1-(3,4,5-trimethoxyphenyl)hept-1-en-3-one | Structure | Moderate | Low |

| (1E,4E)-1,7-bis(3,4,5-trimethoxyphenyl)hepta-1,4-dien-3-one | Structure | High | High |

Mecanismo De Acción

The mechanism of action of (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves interaction with various molecular targets and pathways:

Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.

Apoptosis Induction: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Antioxidant Mechanism: Scavenges free radicals and upregulates antioxidant enzymes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Chalcones

Substituent Effects on Supramolecular Arrangement

- Comparison with (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone1) :

Replacing the 4-methoxy group in Chalcone1 with 4-ethoxy in the target compound alters crystal packing due to the ethoxy group’s larger van der Waals radius. Hirshfeld surface analysis shows increased C–H···π interactions in the ethoxy analogue, enhancing molecular stability in the solid state . - Comparison with (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2) :

Switching the substituent positions (ethoxy on B-ring vs. A-ring) reduces planarity, weakening π-π stacking. This structural difference correlates with lower antiproliferative activity in Chalcone2 compared to the target compound .

Anticancer Activity

- CHO27 [(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one]: Addition of a methyl group to the enone chain increases cytotoxicity by 1000-fold in prostate cancer cells (IC₅₀ = 10 nM vs. 10 µM for parent chalcone). This modification enhances tubulin polymerization inhibition and p53-mediated apoptosis .

- (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one :

The nitro group’s electron-withdrawing effect improves reactivity, enabling conversion to pyrazoline derivatives with potent anticancer activity (IC₅₀ = 2.5 µM against HepG2) .

Antidiabetic Activity

Physicochemical and Electronic Properties

- Solubility and Lipophilicity :

The ethoxy group increases logP (2.8 vs. 2.2 for methoxy analogues), improving membrane permeability but reducing aqueous solubility. - Electronic Structure :

Density functional theory (DFT) calculations reveal that ethoxy substitution lowers the HOMO-LUMO gap (4.5 eV vs. 5.1 eV for methoxy), enhancing charge transfer interactions in biological systems .

Comparative Data Table

Key Research Findings

- Anticancer Mechanisms : The 3,4,5-trimethoxyphenyl group mimics colchicine’s structure, enabling microtubule disruption. Ethoxy substitution optimizes tubulin binding affinity .

- Structure-Activity Relationship (SAR): Methoxy vs. Ethoxy: Ethoxy improves lipophilicity but may reduce solubility. Substituent Position: 3,4,5-Trimethoxy on B-ring is critical for anticancer activity. Enone Chain Modifications: Methyl groups enhance potency via steric effects .

Actividad Biológica

(E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. Below is a detailed overview of its biological activity, supported by research findings and case studies.

Overview of Chalcones

Chalcones are characterized by their two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. They are known for their ability to interact with multiple biological targets due to their structural versatility. The specific compound in focus possesses unique functional groups that enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.

- Antioxidant Activity : It scavenges free radicals and enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this chalcone derivative:

- In Vitro Studies : Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against HeLa and A549 cancer cells, indicating potent activity compared to standard chemotherapeutics like CA-4 .

- Mechanistic Insights : The compound has been shown to block the cell cycle at the G2/M phase and induce apoptosis via intrinsic pathways. This was confirmed through assays measuring mitochondrial depolarization and caspase activation .

Anti-inflammatory Effects

The anti-inflammatory potential is primarily linked to its ability to inhibit COX and LOX enzymes. This inhibition reduces the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structural features allow it to penetrate microbial membranes effectively, leading to cell death.

Case Studies and Research Findings

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:

- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.

- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity.

- Clinical Trials : Investigating safety and efficacy in human subjects.

Q & A

Q. What are the common synthetic routes for (E)-1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-ethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde under alkaline conditions. Optimization involves:

- Catalyst selection : NaOH or KOH in ethanol/water mixtures (common) vs. greener alternatives like ionic liquids or solid-supported bases .

- Temperature control : Reactions at 50–60°C for 8–12 hours yield higher purity compared to reflux conditions, minimizing side products like Z-isomers or aldol adducts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance enolate formation but may require rigorous purification steps .

Q. How is the crystallographic structure of this compound characterized, and what insights does this provide?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Monoclinic system (space group P2₁/c) with unit cell parameters:

- Dihedral angles : The aromatic rings form a non-planar conformation (~30°), influencing intermolecular interactions like π-π stacking and C–H···O hydrogen bonds .

- Packing analysis : Stabilized by weak van der Waals forces, critical for predicting solubility and solid-state reactivity .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) affect biological activity, and what methodologies validate these differences?

Comparative structure-activity relationship (SAR) studies use:

- In vitro assays : Tubulin polymerization inhibition (IC₅₀ values) to assess antiproliferative activity. Ethoxy groups enhance lipophilicity, improving membrane permeability compared to methoxy analogs .

- Molecular docking : Binding affinity calculations (e.g., AutoDock Vina) against β-tubulin (PDB ID: 1SA0) show that ethoxy substituents stabilize hydrophobic interactions in the colchicine-binding pocket .

- Contradiction resolution : Conflicting bioactivity data may arise from crystallographic polymorphism or solvent-dependent conformational changes, requiring dynamic light scattering (DLS) or differential scanning calorimetry (DSC) .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing the enone system and substituent effects?

- 2D NMR (COSY, NOESY) : Confirms E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) and spatial proximity of ethoxy/trimethoxy groups .

- Time-resolved fluorescence : Detects solvent-dependent excited-state intramolecular proton transfer (ESIPT) in the enone moiety, relevant for photophysical applications .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₀O₅) with exact mass 328.3586 g/mol, distinguishing from synthetic byproducts .

Q. How can computational methods predict thermodynamic stability and reactivity of this compound?

- DFT calculations (B3LYP/6-311++G(d,p)):

- Molecular dynamics (MD) simulations : Solvent-accessible surface area (SASA) analysis in water/ethanol mixtures predicts aggregation tendencies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antiproliferative activity across cell lines?

- Source validation : Ensure assays use standardized protocols (e.g., MTT vs. SRB methods) and purity verification (HPLC ≥ 95%) .

- Cell line variability : Differences in CYP450 enzyme expression (e.g., HeLa vs. MCF-7) may alter metabolic activation of the compound .

- Crystallographic batch effects : Polymorphic forms (e.g., P2₁/c vs. Pna2₁) can exhibit varying bioactivities; SC-XRD and PXRD cross-referencing is critical .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.